N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Description

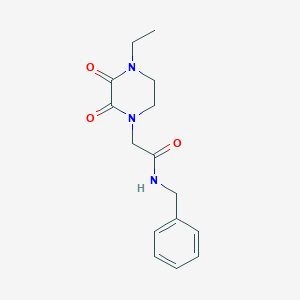

N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a benzyl group attached to the nitrogen atom of an acetamide backbone and a 4-ethyl-2,3-dioxopiperazine ring at the second carbon.

Properties

IUPAC Name |

N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-2-17-8-9-18(15(21)14(17)20)11-13(19)16-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVBYYOQQIQBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of benzylamine with ethyl 2,3-dioxopiperazine-1-acetate under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The acetamide core is a common feature in medicinal chemistry, with substituents dictating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations:

- Dioxopiperazine vs. Heterocyclic Rings : The 4-ethyl-2,3-dioxopiperazine ring in the target compound introduces two ketone groups, enhancing polarity compared to nitroimidazole (Benznidazole) or tetrazole analogs. This may improve solubility in polar solvents but reduce membrane permeability .

Pharmacological Activity and Side Effects

- Indole Derivatives : Anti-inflammatory activity (IC50 ~4.73 μM) suggests acetamide-indole hybrids may target cyclooxygenase or cytokine pathways .

- However, the absence of nitro or electron-withdrawing groups (cf. Benznidazole) could reduce cytotoxicity .

Physicochemical Properties

- Solubility :

- The dioxopiperazine ring’s ketone groups may enhance aqueous solubility compared to sulfanyl or cyclohexyl analogs .

- Solvation studies of (Z)-N-benzyl-2-{2,4-dioxo-5-(4-prop-2-yl-1-yloxyl)benzylidene}acetamide in PEG 400/water mixtures suggest preferential solvation in polar solvents, a trait likely shared by the target compound .

- Hydrogen Bonding : IR data for compound 4g (C=O at 1747 cm⁻¹) and crystal structures of N-cyclohexyl analogs highlight strong hydrogen-bonding capacity, critical for target binding .

Biological Activity

N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H19N3O3

- Molecular Weight : 289.335 g/mol

- Structure : The compound features a piperazine ring with ethyl and dioxo substituents, along with a benzyl group attached to an acetamide moiety.

Antimicrobial Properties

Research indicates that N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has shown promise in anticancer research , particularly in inhibiting the growth of certain cancer cell lines. Investigations into its mechanism suggest that it may interfere with cellular signaling pathways involved in proliferation and apoptosis.

Anticonvulsant Effects

N-benzyl derivatives have been studied for their anticonvulsant properties . A study highlighted that related compounds with similar structural features exhibited significant anticonvulsant activity, suggesting that N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide may also possess such effects .

The biological activity of N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is believed to involve its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for disease progression, thus exerting therapeutic effects.

- Receptor Modulation : It can bind to receptors involved in various signaling pathways, leading to altered cellular responses.

Research Findings and Case Studies

Q & A

Q. What are the key synthetic pathways for N-benzyl-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, starting with the formation of the 2,3-dioxopiperazine core followed by functionalization with the benzyl and acetamide groups. Critical parameters include temperature control (e.g., maintaining 0–5°C during sensitive steps), solvent selection (e.g., DMF or acetonitrile for polar intermediates), and catalyst use (e.g., palladium for coupling reactions). Optimization often requires iterative adjustments to stoichiometry and reaction time, monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzyl, ethyl, and dioxopiperazine moieties. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies carbonyl and amide functional groups. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), and X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What are the common impurities in the synthesis of this compound, and how are they mitigated?

Impurities often arise from incomplete reactions (e.g., unreacted 4-ethyl-2,3-dioxopiperazine) or side products like N-benzyl acetamide derivatives. Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) are standard purification methods. LC-MS or GC-MS helps identify and quantify these impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies may stem from variations in assay conditions (e.g., cell line specificity, concentration ranges) or compound purity. Standardizing protocols (e.g., using the same cell viability assay, such as MTT) and verifying purity via orthogonal methods (NMR + HPLC) are critical. Dose-response curves and statistical validation (e.g., ANOVA) can clarify activity trends .

Q. What experimental design considerations are critical when investigating this compound’s pharmacokinetic (PK) properties?

Key factors include:

- Solubility: Use polar aprotic solvents (DMSO) for in vitro assays, but ensure compatibility with biological systems.

- Metabolic stability: Employ liver microsome assays to assess cytochrome P450-mediated degradation.

- Bioavailability: Combine in vitro permeability (Caco-2 cell models) with in vivo PK studies (rodent plasma concentration profiling) .

Q. What strategies are used to determine the binding affinity and selectivity of this compound toward target enzymes or receptors?

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding constants (Kd). For enzyme targets (e.g., kinases), kinetic assays (IC50) with ATP competitors are standard. Selectivity profiling against related targets (e.g., kinase panels) and molecular docking simulations (using software like AutoDock) rationalize interactions .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

Crystallization trials require screening multiple solvent systems (e.g., vapor diffusion with methanol/water). Adding co-solvents (e.g., DMSO) or counterions (trifluoroacetate) may improve crystal quality. Synchrotron X-ray sources enhance resolution for small or weakly diffracting crystals .

Methodological Tables

Table 1: Key Characterization Techniques and Parameters

Table 2: Common Synthetic Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low yield in piperazine ring formation | Use anhydrous conditions, slow addition of ethylamine |

| Epimerization during acetamide coupling | Employ chiral auxiliaries or low-temperature conditions |

| Residual solvent in final product | Lyophilization or high-vacuum drying |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.